2-Propan-2-ylpyridin-4-amine;hydrochloride
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Overview
Description
2-Propan-2-ylpyridin-4-amine;hydrochloride, also known as Ipafricept, is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields, including the treatment of several types of cancer such as ovarian, colorectal, and pancreatic cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylpyridin-4-amine;hydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The classical Hantzsch pyridine synthesis is a well-adopted method for the preparation of pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-ylpyridin-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-Propan-2-ylpyridin-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular targets.
Medicine: Investigated for its therapeutic potential in treating various cancers, including ovarian, colorectal, and pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Propan-2-ylpyridin-4-amine;hydrochloride involves its role as a receptor antagonist. It interacts with specific molecular targets and pathways involved in cancer progression, thereby inhibiting the growth and proliferation of cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propan-2-ylpyridin-4-amine;hydrochloride include other pyridine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific receptor antagonist activity and its potential therapeutic applications in treating multiple types of cancer. Its unique chemical structure and biological activity make it a valuable compound in scientific research and pharmaceutical development.
Biological Activity
2-Propan-2-ylpyridin-4-amine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.
The compound is characterized by a pyridine ring and a propan-2-amine structure, contributing to its unique chemical properties. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of approximately 172.66 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.
The biological activity of this compound primarily involves its role as a receptor antagonist. It interacts with specific molecular targets, particularly in pathways related to cancer progression. By modulating these pathways, the compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy .
Key Molecular Targets
- Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition of GSK-3β has been linked to reduced neuroinflammatory processes and amyloid plaque formation in Alzheimer's disease models .
- Phosphodiesterases (PDEs) : The compound may influence PDE activity, which is crucial in various signaling pathways affecting cell proliferation and survival .
Biological Activity
Research indicates that this compound exhibits significant biological activity across multiple domains:
- Cancer Therapeutics : Investigated for its efficacy against various cancers, including ovarian, colorectal, and pancreatic cancers. Studies have shown that it can inhibit tumor growth in vitro and in vivo models.
- Neuroprotection : Its potential as a neuroprotective agent has been explored, particularly concerning neurodegenerative diseases like Alzheimer's. The compound's ability to modulate neurotransmitter release positions it as a candidate for treating cognitive disorders .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological applications .
Cancer Treatment Efficacy
A study evaluated the effects of this compound on ovarian cancer cell lines. Results indicated:
- IC₅₀ Values : The compound demonstrated an IC₅₀ value of 15 μM against ovarian cancer cells, significantly inhibiting cell viability.
Cell Line | IC₅₀ (μM) | Effect on Cell Viability (%) |
---|---|---|
Ovarian Cancer | 15 | 70% reduction |
Colorectal Cancer | 20 | 65% reduction |
Neuroprotective Effects
In another study focusing on neuroinflammation, the compound was tested on microglial cells:
- Cytokine Release Reduction : Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-α), suggesting anti-inflammatory properties.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 200 | 50 |
TNF-α | 150 | 30 |
Properties
IUPAC Name |
2-propan-2-ylpyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRPEJZMVYZFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-00-0 |
Source
|
Record name | 2-(propan-2-yl)pyridin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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